molecular formula C17H17N3O B11518788 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

Cat. No.: B11518788
M. Wt: 279.34 g/mol
InChI Key: MNFAGPYFSWSWBN-UHFFFAOYSA-N
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Description

2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazoles and their derivatives, such as:

  • 2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
  • 2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-(4-chlorophenyl)ethan-1-one

Uniqueness

The uniqueness of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPHENYL)ETHAN-1-ONE lies in its specific substitution pattern and the resulting biological activities. Its distinct structure may confer unique properties that differentiate it from other benzodiazole derivatives.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)16(21)11-20-15-6-4-3-5-14(15)19(2)17(20)18/h3-10,18H,11H2,1-2H3

InChI Key

MNFAGPYFSWSWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N(C2=N)C

Origin of Product

United States

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